molecular formula C16H17NO5S B2395416 n-[(3-methoxyphenyl)sulfonyl]phenylalanine CAS No. 1008003-24-4

n-[(3-methoxyphenyl)sulfonyl]phenylalanine

Cat. No.: B2395416
CAS No.: 1008003-24-4
M. Wt: 335.37
InChI Key: BLIMNFLGMZZQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-Methoxyphenyl)sulfonyl]phenylalanine is a compound with the molecular formula C16H17NO5S and a molecular weight of 335.37488 g/mol It is a derivative of phenylalanine, an essential amino acid, and features a sulfonyl group attached to a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)sulfonyl]phenylalanine typically involves the reaction of phenylalanine with a sulfonyl chloride derivative. One common method is the reaction of phenylalanine with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxyphenyl)sulfonyl]phenylalanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major product is N-[(3-hydroxyphenyl)sulfonyl]phenylalanine.

    Reduction: The major product is N-[(3-methoxyphenyl)sulfanyl]phenylalanine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-[(3-Methoxyphenyl)sulfonyl]phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)sulfonyl]phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Hydroxyphenyl)sulfonyl]phenylalanine
  • N-[(3-Methylphenyl)sulfonyl]phenylalanine
  • N-[(3-Chlorophenyl)sulfonyl]phenylalanine

Uniqueness

N-[(3-Methoxyphenyl)sulfonyl]phenylalanine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs. The methoxy group also influences the compound’s solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

2-[(3-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-22-13-8-5-9-14(11-13)23(20,21)17-15(16(18)19)10-12-6-3-2-4-7-12/h2-9,11,15,17H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMNFLGMZZQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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